molecular formula C14H10ClN3S B12898640 N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine CAS No. 92161-93-8

N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12898640
CAS No.: 92161-93-8
M. Wt: 287.8 g/mol
InChI Key: OZRPBDYWQDSFOY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and material science. The compound this compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit the growth of tumor cells.

    Industry: The compound is used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

92161-93-8

Molecular Formula

C14H10ClN3S

Molecular Weight

287.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H10ClN3S/c15-11-6-8-12(9-7-11)16-14-18-17-13(19-14)10-4-2-1-3-5-10/h1-9H,(H,16,18)

InChI Key

OZRPBDYWQDSFOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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